![molecular formula C23H19ClN2O3 B5232071 2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5232071.png)
2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide, also known as CDPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the serotonin 5-HT7 receptor, which plays an important role in regulating various physiological and behavioral processes in the human body. The purpose of
作用機序
2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a selective antagonist of the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. The 5-HT7 receptor plays an important role in regulating the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, as well as in modulating various physiological and behavioral processes. By blocking the activity of the 5-HT7 receptor, 2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of circadian rhythms, improvement of memory and learning, and reduction of anxiety and depression-like behaviors. These effects are thought to be mediated by the blockade of the 5-HT7 receptor and the modulation of downstream signaling pathways.
実験室実験の利点と制限
One of the advantages of using 2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide in lab experiments is its high selectivity for the 5-HT7 receptor, which allows for precise modulation of this receptor without affecting other serotonin receptors. Additionally, 2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been shown to have good bioavailability and pharmacokinetic properties, which make it a useful tool for in vivo studies. However, one limitation of using 2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is its relatively low potency, which may require higher doses or longer treatment periods to achieve significant effects.
将来の方向性
There are several potential future directions for research on 2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide and the 5-HT7 receptor. One area of interest is the role of the 5-HT7 receptor in the regulation of circadian rhythms and sleep, which could have implications for the treatment of sleep disorders. Another area of interest is the potential use of 2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide in the treatment of Alzheimer's disease, which has been linked to dysfunction of the serotonin system. Additionally, further research is needed to investigate the potential side effects and long-term effects of 2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide treatment.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves several steps, including the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenoxide, which is then reacted with 4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenylacetyl chloride in the presence of a base to produce 2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide. The purity of the final product is typically confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been used extensively in scientific research to investigate the role of the serotonin 5-HT7 receptor in various physiological and behavioral processes. This compound has been shown to have potential applications in the treatment of several psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. 2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has also been used in studies of circadian rhythms, sleep, and memory.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-11-15(2)22-19(12-14)26-23(29-22)16-7-9-17(10-8-16)25-21(27)13-28-20-6-4-3-5-18(20)24/h3-12H,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBYMHKWUCYRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

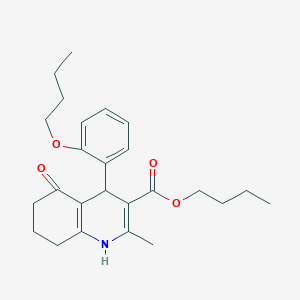
![methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5231998.png)
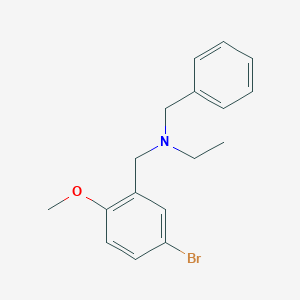
![2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide](/img/structure/B5232007.png)
![N-(1-{1-[(1-ethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5232010.png)
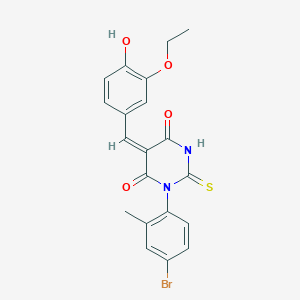
![2-(1H-benzimidazol-1-ylmethyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5232030.png)
![1-acetyl-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5232034.png)
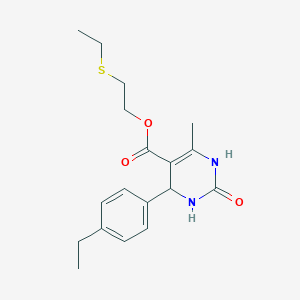
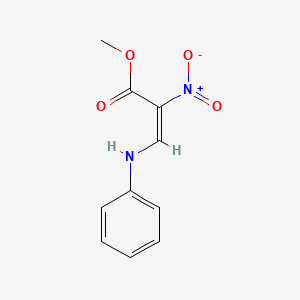
![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)
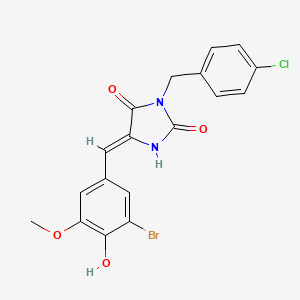
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5232088.png)
![N-[3-(mesityloxy)propyl]-1-butanamine](/img/structure/B5232093.png)